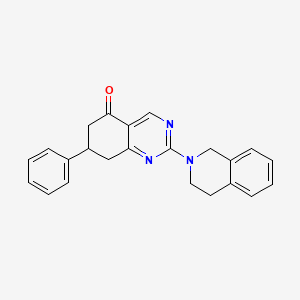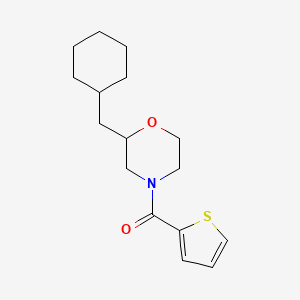
2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, also known as DIQ, is a heterocyclic compound that has recently gained attention due to its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is not yet fully understood, but it is believed to act through a variety of pathways, including the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, as well as the modulation of various signaling pathways.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and monoamine oxidase, as well as the modulation of various signaling pathways. In addition, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its ability to exhibit a range of potential therapeutic properties, making it a promising candidate for further research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are a number of potential future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, including further investigation into its mechanism of action, as well as its potential applications in the treatment of neurological disorders and cancer. In addition, future research could focus on developing more efficient synthesis methods for this compound, as well as exploring its potential as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone can be achieved through a variety of methods, including the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with 2-chloro-4,5-dihydro-5-oxo-1H-quinazoline-3-carboxylic acid, followed by reduction and cyclization. Other methods include the reaction of 2-aminobenzophenone with 3,4-dihydroisoquinoline and 2-chloro-4,5-dihydro-1H-quinazoline-3-carboxylic acid, followed by cyclization.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit a range of potential therapeutic properties, including anti-inflammatory, analgesic, and anti-tumor effects. In addition, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-22-13-19(16-6-2-1-3-7-16)12-21-20(22)14-24-23(25-21)26-11-10-17-8-4-5-9-18(17)15-26/h1-9,14,19H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHSMWIIDFJPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)
![8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6058156.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6058164.png)
![ethyl 3-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6058167.png)
![1-(1-azepanyl)-3-[4-chloro-2-(1-pyrrolidinylmethyl)phenoxy]-2-propanol](/img/structure/B6058175.png)
![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)
![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)
![methyl 2-methyl-5-oxo-6-[2-(2-thienyl)ethyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6058209.png)